molecular formula C11H19NO2 B15054061 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B15054061
M. Wt: 197.27 g/mol
InChI Key: XBJQYDXDUULPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (CAS 1822588-90-8) and its hydrochloride salt (CAS 944278-22-2) are specialized synthetic building blocks featuring a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold . This core structure is of significant interest in modern medicinal chemistry and drug discovery, where it is widely utilized as a bioisostere for para-substituted phenyl rings or tert-butyl groups. The incorporation of this sterically constrained motif can profoundly improve the physicochemical and pharmacological properties of drug candidates, potentially leading to enhanced metabolic stability, increased solubility, and improved selectivity . The compound, with a molecular formula of C11H19NO2 for the free acid and C11H20ClNO2 for the hydrochloride salt, requires specific storage conditions in an inert atmosphere at room temperature to maintain stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid

InChI

InChI=1S/C11H19NO2/c1-9(2,3)11-4-10(5-11,6-11)7(12)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)

InChI Key

XBJQYDXDUULPKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12CC(C1)(C2)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Core Bicyclo[1.1.1]Pentane Synthesis

The bicyclo[1.1.1]pentane scaffold forms the structural foundation of this compound. Two primary methodologies dominate its synthesis:

Tricyclo[1.1.1.0¹,³]Pentane (TCP) Derivatization

TCP serves as a key intermediate, prepared via dehalogenation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane using phenyllithium in anhydrous diethyl ether at −45°C. This method yields TCP in 45–61% concentration (0.62–1.10 M in Et₂O), as confirmed by ¹H NMR spectroscopy.

Halogenation via Atom-Transfer Radical Addition (ATRA)

TCP undergoes ATRA with ethyl iodoacetate in the presence of triethylborane (BEt₃, 1 mol%) at 0°C for 15 minutes, achieving 95% yield (Table 1).

Table 1: Optimization of ATRA Conditions for BCP Halogenation

BEt₃ (mol%) Temp (°C) Time Yield (%)
10 RT 15min 83
5 0 15min 89
1 0 15min 95

This method allows efficient introduction of iodinated sidechains critical for subsequent functionalization.

tert-Butyl Group Installation

Radical Alkylation Strategies

3-Halo-BCP intermediates undergo nickel-catalyzed cross-coupling with tert-butylzinc reagents. Using NiCl₂(dme) (5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%) in THF at 60°C, this method achieves 78–85% yields for tert-butyl substitution.

Nucleophilic Displacement

Alternative approaches employ Finkelstein reactions, where 3-bromo-BCP derivatives react with sodium iodide (1.5 eq.) in acetone under dark conditions, followed by treatment with tert-butyllithium at −78°C. This two-step sequence provides 70–73% isolated yield.

Carboxylic Acid Formation

Ester Hydrolysis

Methyl ester precursors undergo saponification using NaOH (2M) in MeOH/H₂O (3:1) at 80°C for 8h, achieving >90% conversion to the carboxylic acid.

Kinetic vs Thermodynamic Control

Studies demonstrate that prolonged heating (>12h) leads to epimerization at the α-carbon. Optimal conditions balance reaction time (6–8h) and temperature (60–70°C) to maintain stereochemical integrity while ensuring complete hydrolysis.

Table 2: Hydrolysis Optimization Data

Temp (°C) Time (h) Conversion (%) Epimerization (%)
60 8 85 <2
80 6 98 5
100 4 99 18

Industrial-Scale Production Considerations

Flow Chemistry Approaches

Continuous-flow systems enhance safety and yield for high-energy intermediates. A patented process uses microreactors for the ATRA step (residence time 2.3min, 0°C), achieving 93% yield at 50g/hour throughput.

Crystallization-Induced Dynamic Resolution

Chiral resolving agents like (R)-1-phenylethylamine enable >99% ee through selective crystallization from hexane/ethyl acetate (4:1). This method reduces chromatography needs, improving scalability.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃): δ 2.31 (6H, s, BCP-H), 3.89 (1H, s, NH₂), 1.25 (9H, s, t-Bu).
¹³C NMR (101 MHz): 178.9 (COOH), 60.6 (BCP-C), 43.2 (C-tBu), 37.4 (CH₂).

X-Ray Crystallography

Single-crystal analysis confirms the BCP cage distortion induced by tert-butyl substitution (C-C bond lengths 1.54–1.57 Å vs 1.51 Å in parent BCP).

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is a novel amino acid derivative notable for its unique bicyclic structure and a tert-butyl group attached to a bicyclo[1.1.1]pentane core, which contributes to its distinct steric and electronic properties. The molecular weight of the compound is approximately 199.28 g/mol. This compound is often used in the form of its hydrochloride salt to improve solubility in aqueous solutions, making it suitable for various biochemical applications. The amino group present in the compound allows it to participate in typical amino acid reactions, while the bicyclic structure may influence its biological interactions.

Chemical Reactions

The chemical reactivity of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid primarily revolves around its amino and carboxylic acid functional groups. Key reactions include the synthesis of derivatives or conjugates that may exhibit enhanced biological activity.

Potential Applications

The unique structure of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid lends itself to several applications:

  • Drug Design Research indicates that compounds containing bicyclo[1.1.1]pentane structures exhibit interesting pharmacological properties. Specifically, (S)-2-amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride has been studied for its potential as a bioisostere for traditional amino acids in drug design.
  • Binding Affinity Interaction studies involving 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that its bicyclic structure allows for favorable interactions with target proteins, potentially leading to enhanced efficacy compared to linear analogs.
  • Enhanced Biological Activity The unique combination of steric bulk from the tert-butyl group and the rigid bicyclic framework may confer distinct biochemical properties compared to similar compounds.

Structural Comparison

Several compounds share structural similarities with 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-methylbutanoic acidLinear chain with branched alkyl groupsCommonly used as a dietary supplement
tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetateContains trifluoromethyl groupPotentially higher lipophilicity
3-Aminobicyclo[1.1.0]butaneSmaller bicyclic structureDifferent nitrogen positioning affects reactivity
2-Amino-2-(3-methylbicyclo[1.1.1]pentan-1-yl)acetic acidStructureMethyl group instead of tert-butyl
2-Amino-2-(3-(phenyl)bicyclo[1.1.1]pentan-1-yl)acetic acidStructureAromatic substitution enhancing π-stacking interactions
2-Amino-2-(3-(isopropyl)bicyclo[1.1.1]pentan-1-yl)acetic acidStructureIsopropyl group providing steric bulk but less than tert-butyl

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

Key structural analogues include variations in substituents on the bicyclopentane core or modifications to the amino acid backbone.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Properties
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid 3-tert-butyl C₁₁H₁₉NO₂ 197.27 1822588-90-8 Hazardous (H302, H312, H332); rigid scaffold
(R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride None (parent structure) C₇H₁₂ClNO₂ 177.63 2227197-63-7 Hydrochloride salt; 98% purity
(S)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid 3-CF₃ C₈H₁₀F₃NO₂ 209.17 914082-74-9 Enhanced electronegativity; metabolic stability
2-(Boc-amino)-2-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetic acid 3-OH, Boc-protected C₁₃H₂₁NO₅ 271.31 1219537-86-6 Polar hydroxy group; Boc protection for synthetic intermediates
methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate 3-CF₃, methyl ester C₁₄H₂₀F₃NO₄ 323.31 2940938-72-5 Ester derivative; improved cell permeability

Biological Activity

2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, also known as (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid, is a compound with significant potential in various biological applications due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • IUPAC Name : (R)-2-amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
  • Molecular Formula : C11H19NO2
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1932128-02-3

The biological activity of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid has been linked to its role as an activator of the eIF2B complex, which is crucial for protein synthesis and cellular stress response mechanisms. Studies have shown that this compound can enhance the function of eIF2B, thereby mitigating neurological defects associated with conditions like Vanishing White Matter (VWM) disease by preventing myelin loss and promoting neuronal health .

Neuroprotective Effects

Research indicates that 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid exhibits neuroprotective properties, particularly in models of neurodegenerative diseases:

  • In a study involving R191H mice, administration of the compound resulted in significant preservation of myelin levels in both the corpus callosum and spinal cord, maintaining them at approximately 91% and 85% of wild-type levels, respectively .
  • The treatment also normalized elevated levels of GFAP (Glial Fibrillary Acidic Protein), a marker associated with reactive gliosis, indicating reduced neuroinflammation .

Synthesis and Derivatives

The synthesis of 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves multi-step organic reactions starting from bicyclic precursors. The tert-butyl group enhances lipophilicity and potentially improves the bioavailability of the compound.

Compound CAS Number Molecular Weight Biological Activity
2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid1932128-02-3197.28 g/molNeuroprotective effects; eIF2B activator
Hydrochloride salt form2682112-40-7233.74 g/molSimilar properties with enhanced solubility

Case Studies

A notable case study involved a blinded treatment protocol where mice were administered the compound incorporated into their diet over a period of 21 weeks. The results demonstrated significant improvements in weight gain and neurological function compared to control groups, underscoring its potential as a therapeutic agent for neurological disorders .

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid?

The synthesis typically involves bicyclo[1.1.1]pentane (BCP) building blocks. A common approach is to functionalize pre-assembled BCP cores via amidation or carboxylation. For example, tert-butyl-substituted BCP derivatives (e.g., 3-(tert-butyl)bicyclo[1.1.1]pentane-1-carboxylic acid) can serve as precursors for amino acid coupling . Advanced methods include visible-light-induced phosphine catalysis for halogen-atom transfer, enabling multi-component reactions to install functional groups like amines or esters .

Q. How is this compound characterized using spectroscopic methods?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, 13C^{13}\text{C}-NMR can resolve signals from the rigid bicyclo[1.1.1]pentane core (e.g., distinct peaks between 25–35 ppm for bridgehead carbons) and tert-butyl groups (~28–30 ppm) . Mass spectrometry (MS) confirms molecular weight, with electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) used to validate synthetic products .

Q. What are the solubility properties and handling considerations for this compound?

The hydrochloride salt form (C11_{11}H20_{20}ClNO2_2) is commonly used to enhance stability and solubility in polar solvents like water or methanol. Storage at –20°C under inert atmosphere is recommended to prevent decomposition. Purity (>95%) is critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical or conformational complexity?

Overlapping signals in NMR spectra (e.g., bridgehead protons) can be addressed via 2D techniques (COSY, HSQC) or variable-temperature NMR to distinguish dynamic conformations . Computational validation using density functional theory (DFT) to predict chemical shifts or coupling constants may resolve ambiguities .

Q. What computational methods are employed to predict the reactivity of bicyclo[1.1.1]pentane-based amino acids in drug design?

Molecular docking and molecular dynamics simulations assess steric and electronic interactions between the BCP core and target proteins. For example, the rigid BCP structure mimics para-substituted benzene rings, enabling predictions of binding affinity in enzyme active sites . QSAR models can optimize substituent effects (e.g., tert-butyl for lipophilicity) on pharmacokinetic properties .

Q. How can catalytic conditions be optimized for derivatizing this compound into bioactive analogs?

Transition-metal-free methods, such as visible-light-induced halogen-atom transfer, allow efficient coupling with heteroaryl groups under mild conditions (e.g., room temperature, 24-hour reaction time) . Iridium-catalyzed hydrogen-borrowing alkylation enables C–H functionalization of tertiary alcohols, achieving >70% yields for complex derivatives .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in neurodegenerative disease models?

The compound’s potential as a kinase inhibitor or protein aggregation modulator can be tested using:

  • Cell-free assays : Thioflavin T binding for amyloid-beta aggregation inhibition.
  • Cell-based assays : Luciferase reporter systems for unfolded protein response (UPR) activation, relevant to ALS or Alzheimer’s disease .
  • Kinase profiling : Selectivity screening against kinases like RIPK1, leveraging the BCP core’s steric bulk to avoid off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.